molecular formula C11H9BrN2OS B5869222 3-allyl-6-bromo-2-thioxo-2,3-dihydro-4(1H)-quinazolinone

3-allyl-6-bromo-2-thioxo-2,3-dihydro-4(1H)-quinazolinone

Katalognummer: B5869222
Molekulargewicht: 297.17 g/mol
InChI-Schlüssel: LYEDNGYQMWGSPN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-allyl-6-bromo-2-thioxo-2,3-dihydro-4(1H)-quinazolinone is a heterocyclic organic compound that belongs to the quinazolinone family. It is a yellowish crystalline solid that has attracted significant attention due to its potential applications in medicinal chemistry.

Wirkmechanismus

The mechanism of action of 3-allyl-6-bromo-2-thioxo-2,3-dihydro-4(1H)-quinazolinone is not fully understood. However, it has been suggested that its biological activities may be attributed to its ability to interact with specific targets in the body, such as enzymes and receptors. For example, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. Additionally, it has also been shown to interact with gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of anxiety and convulsions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied. It has been reported to exhibit antimicrobial activity against a wide range of microorganisms, including bacteria and fungi. Moreover, it has also been shown to possess antitumor activity against various cancer cell lines. Additionally, it has been reported to possess anti-inflammatory activity by inhibiting the production of inflammatory cytokines. Furthermore, it has also been shown to possess anticonvulsant and anxiolytic activity by interacting with GABA receptors.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of 3-allyl-6-bromo-2-thioxo-2,3-dihydro-4(1H)-quinazolinone is its potential as a lead compound for the development of new drugs. Its diverse biological activities make it an attractive target for drug discovery. Moreover, its synthesis method is relatively simple, making it easily accessible for further studies. However, one of the limitations of this compound is its poor solubility in water, which may affect its bioavailability and limit its use in certain applications.

Zukünftige Richtungen

There are several future directions for the study of 3-allyl-6-bromo-2-thioxo-2,3-dihydro-4(1H)-quinazolinone. One potential direction is the development of new derivatives with improved solubility and bioavailability. Moreover, further studies are needed to elucidate its mechanism of action and to identify its specific targets in the body. Additionally, more studies are needed to evaluate its potential as an antitumor agent and to investigate its effects on cancer stem cells. Furthermore, its potential as an antiviral agent and its effects on the immune system should also be explored.

Synthesemethoden

The synthesis of 3-allyl-6-bromo-2-thioxo-2,3-dihydro-4(1H)-quinazolinone has been reported in the literature. One of the methods involves the reaction of 2-aminobenzamide with ethyl bromoacetate in the presence of potassium carbonate to yield 2-ethoxycarbonylquinazolin-4(3H)-one. The subsequent reaction of this compound with thiosemicarbazide and allyl bromide in the presence of triethylamine results in the formation of this compound.

Wissenschaftliche Forschungsanwendungen

3-allyl-6-bromo-2-thioxo-2,3-dihydro-4(1H)-quinazolinone has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit a wide range of biological activities, including antimicrobial, antifungal, antitumor, and anti-inflammatory properties. Moreover, it has also been shown to possess potential as an anticonvulsant and anxiolytic agent.

Eigenschaften

IUPAC Name

6-bromo-3-prop-2-enyl-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2OS/c1-2-5-14-10(15)8-6-7(12)3-4-9(8)13-11(14)16/h2-4,6H,1,5H2,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYEDNGYQMWGSPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=C(C=CC(=C2)Br)NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.